N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide
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Overview
Description
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Attachment of the oxalamide group: The oxalamide moiety is introduced via a condensation reaction between an amine and oxalyl chloride in the presence of a base such as triethylamine.
Introduction of the hydroxy-dimethylpentyl group: This step involves the alkylation of the oxalamide intermediate with a suitable alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxalamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogens.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nitrating agents like nitric acid in sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)14(20)6-7-18-15(21)16(22)19-9-11-4-5-12-13(8-11)24-10-23-12/h4-5,8,14,20H,6-7,9-10H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKILXFVGYQTOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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